molecular formula C9H11N3O3 B7952026 N-(3-Methylamino-4-nitro-phenyl)-acetamide

N-(3-Methylamino-4-nitro-phenyl)-acetamide

Cat. No.: B7952026
M. Wt: 209.20 g/mol
InChI Key: NOCMVZWDHSEZJT-UHFFFAOYSA-N
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Description

N-(3-Methylamino-4-nitro-phenyl)-acetamide is an organic compound characterized by the presence of a nitro group and a methylamino group attached to a phenyl ring, with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylamino-4-nitro-phenyl)-acetamide typically involves the nitration of a suitable precursor followed by amination and acylation reactions. One common method involves the nitration of 3-methylphenol to form 3-methyl-4-nitrophenol, which is then aminated to yield 3-methylamino-4-nitrophenol. This intermediate is subsequently acylated with acetic anhydride to produce this compound.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and enhance product yields .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylamino-4-nitro-phenyl)-acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: N-(3-Amino-4-nitro-phenyl)-acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the methylamino group.

Scientific Research Applications

N-(3-Methylamino-4-nitro-phenyl)-acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.

    Materials Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3-Methylamino-4-nitro-phenyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylamino group may also play a role in binding to specific sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Amino-4-nitro-phenyl)-acetamide: Similar structure but with an amino group instead of a methylamino group.

    N-(3-Methylamino-4-chloro-phenyl)-acetamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(3-Methylamino-4-nitro-phenyl)-acetamide is unique due to the presence of both a nitro group and a methylamino group on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[3-(methylamino)-4-nitrophenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-6(13)11-7-3-4-9(12(14)15)8(5-7)10-2/h3-5,10H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOCMVZWDHSEZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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